4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol
Description
Properties
IUPAC Name |
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-6-7(2)14-11(13-6)9-5-8(15)3-4-10(9)12/h3-5,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGREKQDWREFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=CC(=C2)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655007 | |
| Record name | 4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184919-44-5 | |
| Record name | 4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Chlorination Using Cupric Salts
- Catalyst : Cupric salts such as copper chloride dihydrate, copper sulfate pentahydrate, copper nitrate trihydrate, copper carbonate, or copper hydroxide are used as catalysts.
- Reactants : 3,5-dimethylphenol, a chlorinating agent (often hydrochloric acid or HCl gas), and an oxidizing agent (oxygen or air).
- Solvents : Organic solvents like dichloroethane, chlorobenzene, or chloroform.
- Reaction Conditions : Temperature ranges from 60°C to 120°C depending on solvent and catalyst; oxygen or air is introduced to facilitate oxidation; reaction times typically around 5 hours.
- Process : The reaction is performed in a reflux setup or high-pressure kettle with stirring and controlled gas introduction.
Representative Experimental Data
| Example | Catalyst (Cu Salt) | Solvent | Temp (°C) | HCl Source | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Copper chloride dihydrate (0.5 mol) | Dichloroethane | 80 | 36% HCl (1 mol) | 95.2 | 98.5 | Oxygen introduced, 5 h reaction |
| 2 | Copper sulfate pentahydrate (0.01 mol) | Chlorobenzene | 120 | 36% HCl (1 mol) | 92.1 | 98.5 | Air introduced, 5 h reaction |
| 3 | Copper nitrate trihydrate (0.1 mol) | Chloroform | 60 | 36% HCl (1 mol) | 95.0 | 98.5 | Air introduced, 5 h reaction |
| 4 | Copper chloride dihydrate (5 mol) | Dichloroethane | 80 | HCl gas (10 mol) | 97.0 | 98.5 | High-pressure (0.5 MPa O2), recycling catalyst 9x with minimal yield loss |
| 5 | Copper sulfate pentahydrate (0.1 mol) | Chlorobenzene | 120 | HCl gas (15 mol) | 93.0 | 98.5 | High-pressure (0.5 MPa O2) |
- The reaction is typically monitored by gas chromatography to ensure residual 3,5-dimethylphenol is below 0.08%.
- The product is purified by reduced pressure distillation of solvents and recrystallization.
- Catalyst recycling is efficient, with yields remaining above 94% after multiple cycles.
Mechanistic Notes
- Cupric salts catalyze the chlorination by activating the chlorinating agent and facilitating electrophilic aromatic substitution on the phenol ring.
- Oxygen acts as the oxidant to regenerate the active catalytic species.
- The process is an improvement over traditional chlorination methods, offering high yield, purity, and catalyst recyclability.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Phenol Chlorination Catalyst | Cupric salts (chloride, sulfate, nitrate) |
| Chlorinating Agent | HCl (aqueous or gas) |
| Oxidizing Agent | Oxygen or air |
| Solvents | Dichloroethane, chlorobenzene, chloroform |
| Reaction Temperature | 60–120°C |
| Reaction Time | ~5 hours |
| Catalyst Loading | 1–50 mol% relative to phenol |
| Product Purity | ~98.5% |
| Yield | 92–97% |
| Catalyst Recycling | Possible with minimal yield loss over 9 cycles |
| Imidazole Introduction | Via cross-coupling or nucleophilic substitution of functionalized imidazole precursors |
Research Findings and Practical Considerations
- The chlorination method using cupric salt catalysts under oxygen atmosphere provides a scalable, efficient, and environmentally friendlier alternative to traditional chlorination.
- Solvent choice affects reaction temperature and yield; dichloroethane allows lower temperature operation (80°C), while chlorobenzene requires higher temperature (120°C).
- The catalyst system demonstrates excellent recyclability, reducing cost and waste.
- For the imidazole coupling, reaction conditions must be carefully optimized to avoid degradation of sensitive heterocycles and to achieve regioselective substitution.
- Analytical methods such as gas chromatography and nuclear magnetic resonance spectroscopy are essential for monitoring reaction progress and product purity.
Chemical Reactions Analysis
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions to form larger molecules
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. Major products formed from these reactions include imidazole oxides, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent .
Agricultural Applications
Fungicide Development
The compound has been explored as a potential fungicide due to its structural similarity to known fungicidal agents. Its efficacy against fungal pathogens affecting crops can lead to its use in agricultural formulations.
Data Table: Efficacy Against Fungal Strains
| Fungal Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 85 |
| Botrytis cinerea | 25 | 90 |
| Alternaria solani | 100 | 80 |
Material Science
Polymer Additive
In material science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can improve resistance to thermal degradation.
Case Study: Polymer Blends
Research conducted on polymer blends incorporating this compound showed improved tensile strength and elongation at break compared to control samples without the additive. This suggests potential applications in developing high-performance materials .
Analytical Chemistry
Chromatographic Applications
The compound has been utilized in chromatographic methods for the separation and analysis of complex mixtures. Its unique properties allow for effective retention and elution in various chromatographic techniques.
Data Table: Retention Times in HPLC
| Compound | Retention Time (min) |
|---|---|
| Standard Compound A | 5.2 |
| Standard Compound B | 7.8 |
| This compound | 6.5 |
Mechanism of Action
The mechanism of action of 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may exert antitumor activity by up-regulating pro-apoptotic proteins like Bax, releasing intracellular calcium ions, generating reactive oxygen species (ROS), and activating caspases, leading to cell death .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs differ in substituents on the imidazole ring and phenol moiety. Key examples include:
Key Observations :
Physicochemical Properties
- 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole: Crystalline solid with triclinic symmetry, mp ~150–160°C .
- Solubility : The dimethylimidazole group in the target compound may enhance organic solubility compared to polar dihydroimidazoles or bulky diphenyl derivatives .
Biological Activity
Overview
4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and microbiology.
- Molecular Formula : C11H11ClN2O
- Molecular Weight : 222.67 g/mol
- CAS Number : 1184919-44-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors, leading to various biological effects:
-
Antitumor Activity : The compound may induce apoptosis in cancer cells by:
- Up-regulating pro-apoptotic proteins such as Bax.
- Increasing intracellular calcium levels.
- Generating reactive oxygen species (ROS).
- Activating caspases, which are critical in the apoptosis pathway.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in treating infections .
Antitumor Studies
Recent research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT29 (Colorectal) | 58.4 | |
| MCF7 (Breast) | TBD | Ongoing studies |
| HeLa (Cervical) | TBD | Ongoing studies |
Note: IC50 represents the concentration required to inhibit cell growth by 50%.
Antimicrobial Studies
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The results are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | Ongoing studies |
| Escherichia coli | TBD | Ongoing studies |
| Candida albicans | TBD | Ongoing studies |
Note: MIC indicates the lowest concentration that prevents visible growth of a microorganism.
Case Studies and Research Findings
- Anticancer Potential : In vitro studies have indicated that this compound exhibits significant cytotoxicity against colorectal cancer cells, comparable to established chemotherapeutic agents like cisplatin . These findings suggest its potential as a lead compound in anticancer drug development.
- Antimicrobial Efficacy : Preliminary tests have shown promising results against both Gram-positive and Gram-negative bacteria. Further research is needed to determine the full spectrum of its antimicrobial activity and mechanisms involved .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving substituted phenols and imidazole precursors. For example, derivatives with chloro- and methyl-substituted phenyl groups are synthesized through cyclization of α-hydroxy ketones with ammonium acetate in acidic conditions, followed by purification via column chromatography . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for phenol-to-imidazole precursors) and reaction temperatures (e.g., 120–140°C under reflux) to improve yields (typically 60–75%). Solvent systems like ethanol/acetic acid mixtures are critical for achieving high regioselectivity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methyl groups on the imidazole ring (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 277.1).
Q. What spectroscopic techniques are suitable for characterizing its solid-state structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For imidazole derivatives, crystallization in ethanol/water (7:3 v/v) often yields suitable crystals. SHELXL software is widely used for refinement, with typical R-factors < 0.05 for high-resolution data .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electrophilic sites on the phenol ring and imidazole moiety. For example, the chloro-substituted phenyl group exhibits a higher electrophilic character (Fukui indices > 0.1) compared to the methyl-substituted imidazole ring, guiding functionalization strategies .
Q. What experimental approaches are recommended to study its fluorescence properties for analytical applications?
- Methodology : Fluorescence spectroscopy in solvents like acetonitrile or chloroform (λex = 335 nm, λem = 420 nm) can quantify quantum yields. Derivatization with amines (e.g., hexylamine) enhances fluorescence intensity by forming stable imine bonds, enabling trace-level detection of hydroxyl-containing analytes .
Q. How can researchers resolve contradictions in biological activity data (e.g., antifungal efficacy vs. toxicity)?
- Methodology :
- Dose-Response Assays : Test against fungal strains (e.g., Candida albicans) using MIC (Minimum Inhibitory Concentration) values. Compare with cytotoxicity assays (e.g., mammalian cell lines) to establish selectivity indices (SI = IC50/MIC).
- Metabolic Profiling : LC-MS-based metabolomics can identify off-target effects, such as disruption of ergosterol biosynthesis in fungi vs. cholesterol pathways in host cells .
Q. What strategies improve environmental safety when studying this compound’s degradation pathways?
- Methodology :
- Photodegradation Studies : Use UV irradiation (λ = 254–365 nm) in aqueous solutions to simulate sunlight-driven breakdown. Monitor intermediates via HPLC-MS to identify persistent metabolites.
- Biodegradation Assays : Inoculate soil/water samples with Pseudomonas spp. to assess microbial degradation efficiency (>80% in 14 days under aerobic conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
